Dihydrochlorure de Gsk369796

Vue d'ensemble

Description

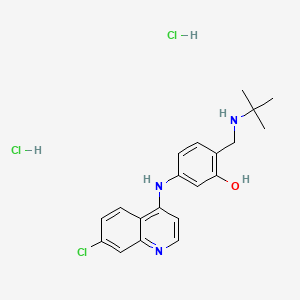

Le dihydrochlorure de GSK369796 est un composé antimalarique puissant connu pour sa capacité à inhiber la repolarisation du canal potassique hERG avec une valeur IC50 de 7,5 μM . Il s’agit d’un dérivé de la 4-aminoquinoléine et il a montré une efficacité significative contre diverses souches de Plasmodium falciparum, le parasite responsable du paludisme .

Applications De Recherche Scientifique

GSK369796 Dihydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the behavior of 4-aminoquinoline derivatives.

Biology: Investigated for its effects on cellular processes, particularly in relation to ion channel modulation.

Medicine: Primarily researched for its antimalarial properties, showing efficacy against multiple strains of Plasmodium falciparum.

Industry: Potential applications in the development of new antimalarial drugs and other therapeutic agents.

Mécanisme D'action

Le dihydrochlorure de GSK369796 exerce ses effets en inhibant la repolarisation du canal potassique hERG. Cette inhibition perturbe le fonctionnement normal du canal ionique, conduisant à la mort du parasite du paludisme. Le composé se lie au canal ionique, empêchant le flux d’ions potassium, ce qui est crucial pour la survie du parasite .

Analyse Biochimique

Biochemical Properties

Gsk369796 Dihydrochloride plays a crucial role in biochemical reactions, particularly in the context of the hERG potassium ion channel . It interacts with this ion channel, inhibiting its repolarization . This interaction is critical for the compound’s biochemical activity.

Cellular Effects

Gsk369796 Dihydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the hERG potassium ion channel . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Gsk369796 Dihydrochloride involves binding interactions with the hERG potassium ion channel . By inhibiting the repolarization of this ion channel, Gsk369796 Dihydrochloride can exert its effects at the molecular level.

Metabolic Pathways

Gsk369796 Dihydrochloride is involved in specific metabolic pathways, particularly those involving the hERG potassium ion channel

Transport and Distribution

The transport and distribution of Gsk369796 Dihydrochloride within cells and tissues involve its interaction with the hERG potassium ion channel

Subcellular Localization

The subcellular localization of Gsk369796 Dihydrochloride and its effects on activity or function are closely tied to its interaction with the hERG potassium ion channel

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du dihydrochlorure de GSK369796 implique plusieurs étapes, commençant par la préparation de la structure de base de la 4-aminoquinoléine. Les étapes clés comprennent :

Formation du noyau de 4-aminoquinoléine : Ceci est généralement réalisé par une série de réactions de condensation impliquant des dérivés d’aniline et des aldéhydes.

Réactions de substitution : Introduction de groupes tert-butyle et d’autres groupes fonctionnels pour améliorer l’efficacité et la stabilité du composé.

Formation du sel de dihydrochlorure : Ceci est fait en traitant la base libre avec de l’acide chlorhydrique pour obtenir la forme de dihydrochlorure.

Méthodes de production industrielle

La production industrielle du this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique :

Réactions par lots : Réalisées dans de grands réacteurs avec un contrôle précis de la température, de la pression et du temps de réaction.

Purification : Utilisation de techniques telles que la cristallisation, la filtration et la chromatographie pour assurer une pureté élevée du produit final.

Contrôle qualité : Tests rigoureux pour confirmer l’identité, la pureté et la puissance du composé.

Analyse Des Réactions Chimiques

Types de réactions

Le dihydrochlorure de GSK369796 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier le cycle quinoléine ou d’autres groupes fonctionnels.

Substitution : Subit généralement des réactions de substitution nucléophile, en particulier aux positions amino et quinoléine.

Réactifs et conditions courants

Oxydation : Implique généralement des réactifs tels que le permanganate de potassium ou le peroxyde d’hydrogène dans des conditions acides ou basiques.

Réduction : Utilise des réactifs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Substitution : Employe souvent des nucléophiles comme les amines ou les thiols en présence de catalyseurs ou dans des conditions de reflux.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés quinoléiques substitués, des formes oxydées et des analogues réduits, chacun ayant une activité biologique potentielle .

Applications de la recherche scientifique

Le this compound a une large gamme d’applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier le comportement des dérivés de la 4-aminoquinoléine.

Biologie : Investigué pour ses effets sur les processus cellulaires, en particulier en relation avec la modulation des canaux ioniques.

Médecine : Principalement étudié pour ses propriétés antimalariques, montrant une efficacité contre de multiples souches de Plasmodium falciparum.

Comparaison Avec Des Composés Similaires

Composés similaires

Chloroquine : Un autre antimalarique de la 4-aminoquinoléine, mais avec des profils d’efficacité et de résistance différents.

Amodiaquine : Structure similaire mais propriétés pharmacocinétiques différentes.

Méfloquine : Un dérivé de la quinoléine avec un spectre d’activité plus large mais des effets secondaires différents.

Unicité

Le dihydrochlorure de GSK369796 est unique en raison de son inhibition spécifique du canal potassique hERG et de sa grande efficacité contre les souches résistantes de Plasmodium falciparum. Sa structure moléculaire permet une meilleure liaison et inhibition par rapport à d’autres composés similaires.

Propriétés

IUPAC Name |

2-[(tert-butylamino)methyl]-5-[(7-chloroquinolin-4-yl)amino]phenol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3O.2ClH/c1-20(2,3)23-12-13-4-6-15(11-19(13)25)24-17-8-9-22-18-10-14(21)5-7-16(17)18;;/h4-11,23,25H,12H2,1-3H3,(H,22,24);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDVALKJFXQVZSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1=C(C=C(C=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24Cl3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010411-21-8 | |

| Record name | GSK-369796 dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1010411218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-369796 DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6W7T5AWQ47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

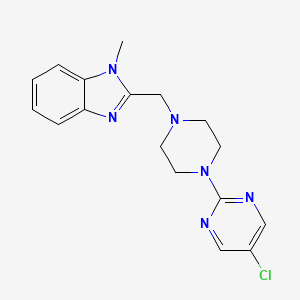

![2-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-1-methyl-1H-1,3-benzodiazole](/img/structure/B607762.png)

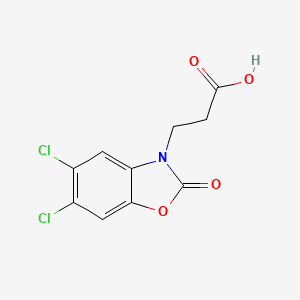

![1-[(3,5-difluoropyridin-2-yl)methyl]-2-methyl-N-(1-phenylpropyl)benzimidazole-5-carboxamide](/img/structure/B607774.png)